molecular formula C6H8N4O2 B2605624 Ethyl 6-amino-1,2,4-triazine-5-carboxylate CAS No. 30855-52-8

Ethyl 6-amino-1,2,4-triazine-5-carboxylate

Cat. No.: B2605624
CAS No.: 30855-52-8
M. Wt: 168.156
InChI Key: IXUUQZZLBQFZPR-UHFFFAOYSA-N
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Description

Ethyl 6-amino-1,2,4-triazine-5-carboxylate is a versatile small molecule scaffold with the molecular formula C6H8N4O2 and a molecular weight of 168.15 g/mol . This compound is part of the triazine family, which is known for its diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with multiple receptors , suggesting that Ethyl 6-amino-1,2,4-triazine-5-carboxylate may also have multiple targets.

Mode of Action

It is likely that the compound interacts with its targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been found to affect various biological activities , suggesting that this compound may also influence multiple biochemical pathways.

Result of Action

Similar compounds have been found to exhibit various biological activities , suggesting that this compound may also have diverse molecular and cellular effects.

Biochemical Analysis

Biochemical Properties

It is known that triazine derivatives, to which this compound belongs, have been found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Cellular Effects

Other triazine derivatives have been shown to modify growth, enzymatic processes, and photosynthesis in plants . They also exert mutagenicity, genotoxicity, defective cell division, erroneous lipid synthesis, and hormonal imbalance in aquatic fauna and non-target animals .

Molecular Mechanism

Other triazine derivatives have been found to bind with high affinity to multiple receptors . This suggests that Ethyl 6-amino-1,2,4-triazine-5-carboxylate may also interact with various biomolecules, potentially influencing enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

It is known that this compound is stable at room temperature .

Dosage Effects in Animal Models

Other triazine derivatives have been shown to exert mutagenicity, genotoxicity, defective cell division, erroneous lipid synthesis, and hormonal imbalance in aquatic fauna and non-target animals .

Metabolic Pathways

Other triazine derivatives are known to undergo various metabolic transformations .

Transport and Distribution

Other triazine derivatives, such as atrazine, are known to be absorbed by shoots and roots and transported solely by xylem .

Subcellular Localization

Other triazine derivatives are known to interact with various subcellular components .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-amino-1,2,4-triazine-5-carboxylate can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-1,2,4-triazine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazine derivatives, which can be further utilized in different applications .

Scientific Research Applications

Ethyl 6-amino-1,2,4-triazine-5-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Ethyl 6-amino-1,2,4-triazine-5-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 6-amino-1,2,4-triazine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O2/c1-2-12-6(11)4-5(7)10-9-3-8-4/h3H,2H2,1H3,(H2,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXUUQZZLBQFZPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=NC=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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